

Experimental protocol for the synthesis of 1,4-Bis(mesitylamino)anthraquinone

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Compound of Interest

Compound Name: 1,4-Bis(mesitylamino)anthraquinone

Cat. No.: B086478

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Synthesis of 1,4-Bis(mesitylamino)anthraquinone: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of **1,4-Bis(mesitylamino)anthraquinone**, a compound of interest for various research and development applications. This document outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target molecule.

Introduction

1,4-Bis(mesitylamino)anthraquinone, also known as Solvent Blue 104, is an anthraquinone derivative characterized by the presence of two mesitylamino groups at the 1 and 4 positions of the anthraquinone core. The synthesis of this and similar aminoanthraquinones is of significant interest due to their applications as dyes and pigments, and their potential as intermediates in the development of novel therapeutic agents. The protocol described herein is based on the condensation reaction between 1,4-dihydroxyanthraquinone (quinizarin) and 2,4,6-trimethylaniline (mesitylamine).

Reaction Scheme

The overall synthetic route involves a two-step, one-pot reaction. Initially, a mixture of 1,4-dihydroxyanthraquinone (quinizarin) and its reduced form, leucoquinizarin, is condensed with 2,4,6-trimethylaniline in the presence of a boric acid catalyst. This is followed by an in-situ oxidation to yield the final product, **1,4-Bis(mesitylamino)anthraquinone**.

Experimental Protocol

Materials and Equipment

Reagents:

- 1,4-Dihydroxyanthraquinone (Quinizarin)
- 2,3-Dihydro-1,4-dihydroxyanthraquinone (Leucoquinizarin)
- 2,4,6-Trimethylaniline (Mesitylamine)
- Boric Acid
- Lactic Acid (90 wt. %)
- Potassium Hydroxide
- Methanol
- Deionized Water
- Nitrogen gas supply

Equipment:

- Three-necked round-bottom flask
- Heating mantle with a stirrer
- Thermometer

- Condenser
- Distillation apparatus
- Buchner funnel and flask
- Vacuum oven
- Standard laboratory glassware

Procedure

Step 1: Condensation Reaction[1][2]

- To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 20.0 g of 1,4-dihydroxyanthraquinone (quinizarin), 23.0 g of 2,3-dihydro-1,4-dihydroxyanthraquinone (leucoquinizarin), 5.84 g of boric acid, and 153 g of 2,4,6-trimethylaniline.
- Begin stirring the mixture under a nitrogen atmosphere and heat to 50°C.
- Carefully add 7.84 g of 90% wt. lactic acid to the reaction mixture.
- Gradually heat the mixture to 115°C over a period of 1 hour and maintain this temperature for 4 hours. It is crucial to adhere to this heating profile to prevent excessive foaming.
- After 4 hours, increase the temperature to 145°C over 2 hours.
- Maintain the reaction at 145°C for 6 hours, during which the water formed in the reaction is distilled off.
- Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Oxidation and Work-up[1]

- Once the reaction is complete, cool the mixture to 100°C.
- Introduce a stream of air into the reaction mixture for 3 hours to oxidize the intermediate to the final product.

- Cool the mixture to 70°C and add 17.35 g of potassium hydroxide powder.
- Reheat the mixture to 100°C and continue to pass air through it for another 3 hours.

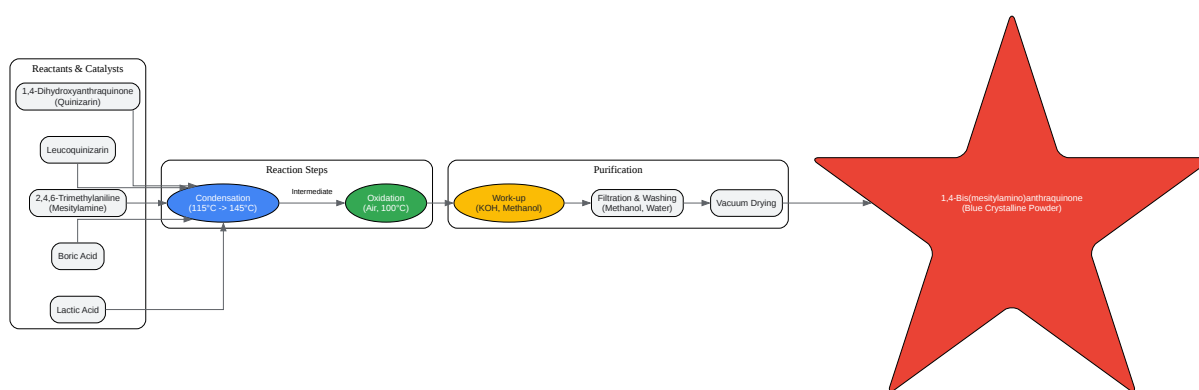
Step 3: Isolation and Purification[1][3]

- Cool the reaction mixture to 80°C and add 220 ml of methanol dropwise.
- Allow the suspension to cool to 60°C and filter the precipitate using a Buchner funnel.
- Wash the filter cake with 220 ml of hot methanol (60°C).
- Subsequently, wash the solid with 1 liter of hot water (80°C) in several portions until the filtrate is neutral.
- Dry the resulting blue crystalline powder in a vacuum oven at 50°C.

Data Presentation

Parameter	Value	Reference
Product	1,4-Bis(mesitylamino)anthraquinone	
Appearance	Blue crystalline powder	[1]
Molecular Formula	C ₃₂ H ₃₀ N ₂ O ₂	
Molecular Weight	474.59 g/mol	
Yield	71.1 g (83.9% of theory)	[1]
Melting Point	236.5-237.5 °C	[4]
Solubility	Insoluble in water; Slightly soluble in Chloroform	[5]

Experimental Workflow



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References

- 1. Solvent Blue 104 synthesis - chemicalbook [chemicalbook.com]
- 2. US20080139830A1 - Preparation of substituted aminoanthraquinones - Google Patents [patents.google.com]
- 3. CN106675081A - Environment-friendly preparation method of solvent blue 104 dye - Google Patents [patents.google.com]
- 4. Solvent Blue 104 Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. guidechem.com [guidechem.com]
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